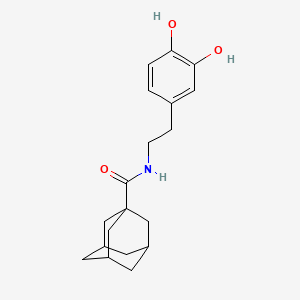

Dopamantine

Descripción general

Descripción

Métodos De Preparación

La dopamantina se puede sintetizar a través de una serie de reacciones químicas que involucran adamantano y otros reactivos. Un método común implica la reacción de adamantano con 3,4-dihidroxifeniletilamina en condiciones específicas para formar el producto deseado . La reacción generalmente requiere un catalizador y se lleva a cabo en un solvente orgánico. Los métodos de producción industrial pueden involucrar síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para mayores rendimientos y pureza.

Análisis De Reacciones Químicas

Pathway Steps

Key Notes :

-

Tyrosine hydroxylase is the rate-limiting enzyme in dopamine synthesis .

-

Alternative minor pathways exist via p-tyramine or m-tyramine intermediates .

Metabolic Degradation Pathways

Dopamine is metabolized by two primary enzymatic routes:

Degradation Reactions

| Pathway | Enzymes Involved | Metabolites Produced |

|---|---|---|

| MAO/COMT Pathway | MAO (A/B) → COMT | DOPAC → HVA |

| COMT/MAO Pathway | COMT → MAO (A/B) + ALDH | 3-Methoxytyramine → HVA |

Key Findings :

-

MAO converts dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is further oxidized to DOPAC by aldehyde dehydrogenase (ALDH) .

-

COMT methylates dopamine to 3-methoxytyramine, which is subsequently oxidized to HVA .

-

Degradation velocity varies by brain region: 200 ms in the caudate nucleus (DAT pathway) vs. 2,000 ms in the frontal cortex (NET pathway) .

Conversion to Norepinephrine

Dopamine β-hydroxylase catalyzes the hydroxylation of dopamine to norepinephrine:

Mechanistic Insights :

-

Hydrogen atom transfer (HAT) is critical in this reaction. Studies using reaction electronic flux (REF) reveal polarization effects initiate structural distortions, followed by electron transfer near transition states .

Autoxidation and Toxicity

Dopamine undergoes spontaneous oxidation in the presence of oxygen or ferric iron, producing reactive quinones and free radicals:

Synthetic Steps

-

Condensation : Vanillin reacts with ethylene glycol to form a dioxolane intermediate .

-

Hydrolysis/Hydrogenation : Removal of dioxolane yields 2-(4-hydroxy-3-methoxyphenyl)-ethanol .

-

Amination : Nickel-catalyzed hydrogen-borrowing amination produces 2-(4-hydroxy-3-methoxyphenyl)-ethamine .

-

Demethylation : Hydrolysis with HBr achieves 94.5% yield of dopamine hydrobromide, converted to hydrochloride .

Polydopamine Formation

Under basic conditions, dopamine self-polymerizes into polydopamine, a melanin-like polymer:

Pharmacokinetic Data

Comparative Analysis of Reaction Pathways

Aplicaciones Científicas De Investigación

Medical Applications of Dopamine

Dopamine is utilized in clinical settings primarily for its cardiovascular effects and as a treatment for neurological disorders.

Cardiovascular Treatment

Dopamine is administered intravenously to treat conditions such as:

- Severe low blood pressure

- Cardiac arrest

- Slow heart rate

Depending on the dosage, dopamine can increase cardiac output and blood pressure by stimulating adrenergic receptors. At low doses, it enhances heart muscle contraction and increases renal blood flow, while higher doses lead to vasoconstriction .

Treatment of Parkinson's Disease

Dopamine's role as a precursor to norepinephrine makes it pivotal in treating Parkinson's disease (PD). Continuous dopaminergic stimulation (CDS) is a therapeutic approach that aims to provide steady stimulation of dopamine receptors to manage symptoms and reduce the risk of levodopa-induced dyskinesias (LIDs) . Various methods for CDS include:

- Extended-release formulations of L-dopa

- Continuous delivery systems like apomorphine infusion

- Transdermal patches

These methods have shown promise in clinical trials by decreasing LIDs while managing motor symptoms effectively .

Cognitive and Behavioral Research

Dopamine significantly influences cognitive functions such as motivation, decision-making, and reward processing.

Motivation and Effort Evaluation

Research indicates that dopamine levels affect how individuals evaluate the effort required for tasks. A study demonstrated that participants with higher dopamine levels were more likely to choose challenging tasks when rewards were higher, suggesting that dopamine enhances the perceived value of rewards relative to effort .

Dopamine and Learning

Dopamine's role in reinforcement learning is well-documented. It modulates how rewards are processed and influences learning behaviors through its action on the brain's reward pathways. For instance, studies show that dopamine release during rewarding experiences enhances learning by reinforcing behaviors associated with those rewards .

Case Studies and Experimental Findings

Several key studies have advanced our understanding of dopamine's applications:

Mecanismo De Acción

El mecanismo de acción de la dopamantina implica su interacción con objetivos moleculares y vías específicas. Se sabe que la dopamantina se une a los receptores de dopamina en el cerebro, modulando la liberación de neurotransmisores e influyendo en varios procesos fisiológicos . También interactúa con otros receptores y enzimas, contribuyendo a sus efectos terapéuticos. Las vías exactas involucradas en su acción aún se están investigando, pero su capacidad para modular los niveles de dopamina es un aspecto clave de su mecanismo .

Comparación Con Compuestos Similares

La dopamantina es estructuralmente similar a otros derivados del adamantano, como la memantina y la rimantadina . Estos compuestos comparten un núcleo común de adamantano pero difieren en sus grupos funcionales y aplicaciones específicas. La memantina se utiliza principalmente para el tratamiento de la enfermedad de Alzheimer, mientras que la rimantadina es un fármaco antiviral utilizado contra la influenza . La combinación única de la dopamantina de una porción de catecolamina y un núcleo de adamantano la distingue de estos compuestos y contribuye a su amplia gama de aplicaciones.

Actividad Biológica

Dopamantine, a compound closely related to dopamine, has garnered attention for its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Overview of Dopamine and Its Mechanism

Dopamine is a catecholamine neurotransmitter that plays critical roles in the brain's reward system and motor control. It is synthesized from the amino acid tyrosine and is involved in various physiological processes, including mood regulation, motivation, and motor function. The biological activity of dopamine is mediated through its interaction with five types of receptors (D1 to D5), which are G protein-coupled receptors that can either excite or inhibit neuronal activity depending on their subtype and location .

This compound: Structure and Biological Relevance

This compound is structurally similar to dopamine and is thought to exhibit similar biological activities. Its potential as a therapeutic agent arises from its ability to modulate dopaminergic signaling pathways, which are crucial in conditions such as Parkinson's disease (PD) and dopamine dysregulation syndrome (DDS).

1. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. In studies involving cultured dopamine neurons, this compound was found to promote neuronal survival and protect against toxin-induced degeneration. This effect is mediated through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for neuronal health .

2. Dopamine Regulation

This compound's ability to modulate dopamine levels has been explored in various case studies. For instance, adjustments in dopaminergic treatment regimens have shown that careful management of dopaminergic medications can improve clinical outcomes for patients with PD while minimizing side effects such as dyskinesias and psychosis .

Data Table: Summary of Key Findings on this compound

Case Study 1: Treatment Adjustment in DDS

A 55-year-old male with PD exhibited symptoms of DDS due to excessive dopaminergic medication use. After modifying his treatment plan by reducing levodopa dosage and introducing clozapine, significant improvements were observed without adverse effects . This case underscores the necessity of careful medication management in patients receiving dopaminergic treatments.

Case Study 2: Levodopa Challenge Test

A 77-year-old woman diagnosed with PD underwent a levodopa challenge test that confirmed her responsiveness to dopaminergic therapy. Following adjustments in her medication regimen, including the addition of pramipexole, her symptoms were alleviated significantly over a two-year follow-up period . This highlights the importance of personalized treatment approaches based on individual patient responses.

Propiedades

Número CAS |

39907-68-1 |

|---|---|

Fórmula molecular |

C19H25NO3 |

Peso molecular |

315.4 g/mol |

Nombre IUPAC |

N-[2-(3,4-dihydroxyphenyl)ethyl]adamantane-1-carboxamide |

InChI |

InChI=1S/C19H25NO3/c21-16-2-1-12(8-17(16)22)3-4-20-18(23)19-9-13-5-14(10-19)7-15(6-13)11-19/h1-2,8,13-15,21-22H,3-7,9-11H2,(H,20,23) |

Clave InChI |

ZWKFENYDXISLGK-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC(=C(C=C4)O)O |

SMILES canónico |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC(=C(C=C4)O)O |

Key on ui other cas no. |

39907-68-1 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.